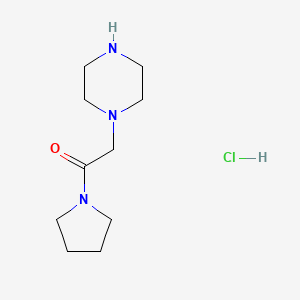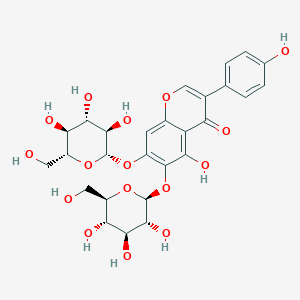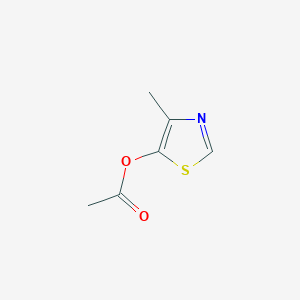![molecular formula C10H11FN2O B1499414 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol CAS No. 628322-91-8](/img/structure/B1499414.png)
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Vue d'ensemble
Description
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is a chemical compound with the molecular formula C10H11N2OF
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring is usually performed using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The final step involves the alkylation of the fluorinated imidazo[1,2-a]pyridine with acetone to introduce the isopropyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, or their derivatives.
Reduction Products: Amines, alcohols, or their derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their biological pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is unique due to its specific structural features, such as the presence of the fluorine atom and the isopropyl group. Similar compounds include:
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid: This compound differs in the position of the fluorine atom and the functional group attached to the imidazo[1,2-a]pyridine core.
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)ethanol: This compound has an ethyl group instead of an isopropyl group.
These compounds may exhibit different biological activities and chemical properties due to their structural differences.
Propriétés
IUPAC Name |
2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-10(2,14)7-3-5-13-6-4-12-9(13)8(7)11/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDLPWXGIYXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C2=NC=CN2C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658777 | |
| Record name | 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628322-91-8 | |
| Record name | 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






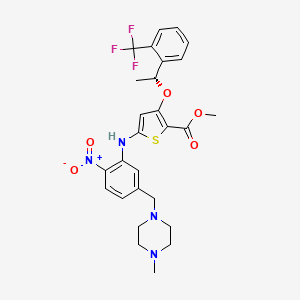
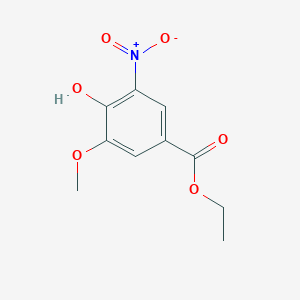
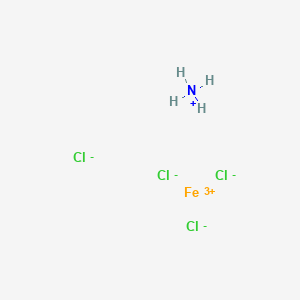
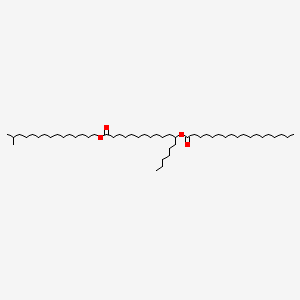
![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)

